(3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-YL)(phenyl)methanone
Description
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Properties
CAS No. |
269075-60-7 |
|---|---|
Molecular Formula |
C22H18N2O3S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[3-amino-1-(4-methylphenyl)sulfonylindol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C22H18N2O3S/c1-15-11-13-17(14-12-15)28(26,27)24-19-10-6-5-9-18(19)20(23)21(24)22(25)16-7-3-2-4-8-16/h2-14H,23H2,1H3 |
InChI Key |
SYJXOJVGMVPKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C(=O)C4=CC=CC=C4)N |
Origin of Product |
United States |
Biological Activity
The compound (3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-YL)(phenyl)methanone, often referred to as a sulfonamide derivative, has garnered interest in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- Chemical Formula : C17H18N2O2S
- Molecular Weight : 314.40 g/mol
Sulfonamide derivatives, including this compound, typically function as inhibitors of various enzymes and receptors. Notably, they have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in various malignancies such as breast and ovarian cancers .
Anticancer Activity
Research indicates that (3-Amino-1-((4-methylphenyl)sulfonyl)-1H-indol-2-YL)(phenyl)methanone exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating potent cytotoxic effects. The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 3.5 | Inhibition of PI3K/Akt pathway |
| A549 (Lung) | 4.0 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer activity, this compound has shown potential neuroprotective effects. Studies have suggested that it may protect dopaminergic neurons from degeneration, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's .
Table 2: Neuroprotective Activity
| Model | Concentration (µM) | Effect Observed |
|---|---|---|
| iPSC-derived neurons | 10 | Reduced apoptosis by 30% |
| SH-SY5Y cells | 5 | Increased cell viability by 25% |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed a significant reduction in tumor size after three months of treatment. The study emphasized the importance of monitoring PI3K pathway activity as a biomarker for treatment efficacy.
- Neurodegenerative Disease Model : In a preclinical model of Parkinson's disease, administration of this sulfonamide derivative resulted in improved motor function and reduced neuronal loss compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
